molecular formula C17H11BrN4O B2943514 3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole CAS No. 2034465-30-8

3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Numéro de catalogue B2943514
Numéro CAS: 2034465-30-8
Poids moléculaire: 367.206
Clé InChI: REMXLEMXTHAXJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPO or BRPPO and has a molecular formula of C17H14BrN3O.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. The process involves converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These compounds were tested for antimicrobial and hemolytic activity, showing significant activity against selected microbial species, with less toxicity indicating potential for further biological screening and application trials (Gul et al., 2017).

Biological Properties and Synthesis Techniques

The synthesis of novel 1,3,4-oxadiazole derivatives has demonstrated increased anti-inflammatory and analgesic activities with a significant decrease in ulcerogenic activity. This suggests that cyclization of the carboxylic group into the 1,3,4-oxadiazole nucleus can enhance biological efficacy, potentially offering new avenues for the development of therapeutic agents with minimal side effects (Husain & Ajmal, 2009).

Antiviral Activities

Derivatives of this compound have shown promising antiviral activity against the H5N1 avian influenza virus. The compounds exhibited significant effects in both EC50 and LD50 determinations, highlighting their potential as antiviral agents for combating avian influenza and other viral infections (Flefel et al., 2012).

Anticancer Potential

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has uncovered a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This finding opens up new possibilities for cancer treatment, with specific derivatives showing the ability to arrest cells in the G(1) phase before inducing apoptosis. The identification of the molecular target as TIP47, an IGF II receptor binding protein, further enhances the therapeutic potential of these compounds (Zhang et al., 2005).

Antimicrobial and Antifungal Agents

The synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds have demonstrated significant antimicrobial properties. These compounds, particularly those with a high number of fluorine atoms, exhibited potent activity against a range of bacterial and fungal strains, highlighting the role of fluorine in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).

Propriétés

IUPAC Name

3-(2-bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-9,13,15,19,21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVTKCKKCGAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.